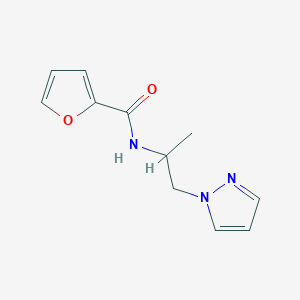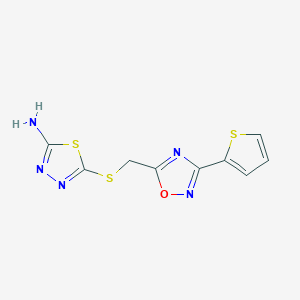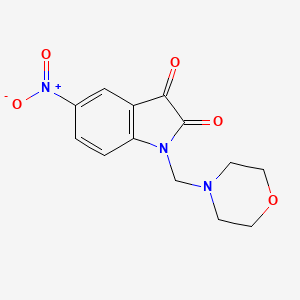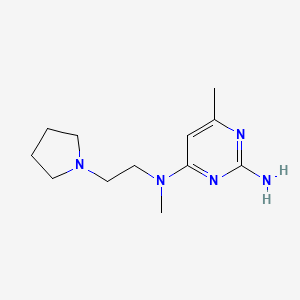
2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(3-propan-2-ylphenyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(3-propan-2-ylphenyl)aniline is a complex organic compound with a unique structure that includes a phosphanyl group, aniline, and various alkyl substituents
准备方法
The synthesis of 2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(3-propan-2-ylphenyl)aniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the phosphanyl group: This step involves the reaction of a suitable phosphine precursor with cyclohexyl groups under controlled conditions.
Attachment of the phosphanyl group to the phenyl ring: This is achieved through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Introduction of the aniline moiety: This step involves the reaction of the intermediate compound with aniline derivatives under suitable conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(3-propan-2-ylphenyl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the aniline nitrogen or the phenyl rings, using reagents like halogens or alkylating agents.
Coupling Reactions: The phosphanyl group allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
科学研究应用
2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(3-propan-2-ylphenyl)aniline has several scientific research applications:
Catalysis: It is used as a ligand in transition metal catalysis, enhancing the efficiency and selectivity of various catalytic processes.
Material Science: The compound is explored for its potential in the development of new materials with unique electronic and optical properties.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, facilitating the development of new pharmaceuticals and agrochemicals.
Biological Research: The compound is investigated for its potential biological activities, including its interaction with enzymes and receptors.
作用机制
The mechanism of action of 2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(3-propan-2-ylphenyl)aniline depends on its application. In catalysis, the compound acts as a ligand, coordinating with transition metals to form active catalytic species. These species facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies. In biological research, the compound may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to desired biological effects.
相似化合物的比较
2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(3-propan-2-ylphenyl)aniline can be compared with other similar compounds, such as:
Triphenylphosphine: A widely used ligand in catalysis, but lacks the additional functional groups present in the target compound.
2-(2-diphenylphosphanylphenyl)aniline: Similar structure but with phenyl groups instead of cyclohexyl groups, leading to different steric and electronic properties.
N,N-dimethylaniline: A simpler aniline derivative without the phosphanyl group, used in various organic synthesis applications.
The uniqueness of this compound lies in its combination of the phosphanyl group with the aniline and alkyl substituents, providing a versatile platform for various applications in catalysis, material science, and beyond.
属性
分子式 |
C35H46NP |
|---|---|
分子量 |
511.7 g/mol |
IUPAC 名称 |
2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethyl-3-(3-propan-2-ylphenyl)aniline |
InChI |
InChI=1S/C35H46NP/c1-26(2)27-15-13-16-28(25-27)31-22-14-23-33(36(3)4)35(31)32-21-11-12-24-34(32)37(29-17-7-5-8-18-29)30-19-9-6-10-20-30/h11-16,21-26,29-30H,5-10,17-20H2,1-4H3 |
InChI 键 |
JUJXJXOMKDBVBU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=CC(=C1)C2=C(C(=CC=C2)N(C)C)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-methoxy-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}benzamide](/img/structure/B14914826.png)


![2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(3-nitrophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B14914834.png)
![1-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1H-benzotriazole](/img/structure/B14914844.png)



![3-Bromo-2,8-bis(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14914865.png)


